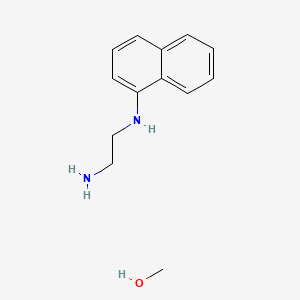

N-(1-Naphthyl)ethylenediamine dihydrochloride monomethanolate

Description

BenchChem offers high-quality N-(1-Naphthyl)ethylenediamine dihydrochloride monomethanolate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-Naphthyl)ethylenediamine dihydrochloride monomethanolate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methanol;N'-naphthalen-1-ylethane-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2.CH4O/c13-8-9-14-12-7-3-5-10-4-1-2-6-11(10)12;1-2/h1-7,14H,8-9,13H2;2H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTRQOBADXLOCIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO.C1=CC=C2C(=C1)C=CC=C2NCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to N-(1-Naphthyl)ethylenediamine Dihydrochloride and its Monomethanolate Form

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the chemical properties, mechanisms, and applications of N-(1-Naphthyl)ethylenediamine Dihydrochloride, including its monomethanolate form. The content herein is structured to provide not just procedural steps but a deep understanding of the causality behind its use in critical analytical methods.

Introduction: The Quintessential Reagent for Colorimetric Analysis

N-(1-Naphthyl)ethylenediamine Dihydrochloride (NED) is an organic compound recognized for its indispensable role in analytical chemistry.[1] While it serves as a precursor in the synthesis of various dyes and pharmaceuticals, its most prominent application is as a highly sensitive coupling agent in the colorimetric quantification of nitrite and nitrate ions.[1][2][3] This function makes it a cornerstone of the Griess test, a widely used analytical procedure for detecting nitrite in diverse samples, including drinking water, biological fluids, and food.[4]

The compound is most commonly supplied as a stable dihydrochloride salt, which enhances its solubility in aqueous solutions and overall stability. A monomethanolate form is also commercially available, which includes a molecule of methanol within the crystal structure. For most practical purposes in solution-based assays, the properties of the dihydrochloride and its monomethanolate solvate are functionally identical once dissolved. This guide will delve into the core properties of the dihydrochloride salt, which is the most extensively characterized form.

Physicochemical Properties

Understanding the fundamental properties of NED is crucial for method development, reagent preparation, and data interpretation. The dihydrochloride salt is a solid that typically appears as a white to off-white or gray crystalline powder.[5] It is known to be hygroscopic and sensitive to light, necessitating specific storage conditions to maintain its reactivity.[2][5]

| Property | Value | Source(s) |

| Chemical Name | N'-(1-Naphthyl)ethane-1,2-diamine dihydrochloride | [5] |

| Synonyms | Bratton-Marshall Reagent, Marshall's Reagent | [6] |

| CAS Number | 1465-25-4 | [7] |

| Molecular Formula | C₁₂H₁₄N₂·2HCl (Dihydrochloride) | [5] |

| C₁₂H₁₄N₂·2HCl·CH₃OH (Monomethanolate) | [8] | |

| Molecular Weight | 259.18 g/mol (Dihydrochloride) | [5] |

| 291.22 g/mol (Monomethanolate) | [8][9] | |

| Melting Point | 188-198 °C (decomposes) | [6][10] |

| Appearance | White to light tan or gray crystalline solid | [5] |

| Solubility | Soluble in water (readily in hot water) and 95% ethanol. | [2][11] Slightly soluble in cold water.[5][10] |

Mechanism of Action: The Griess Diazotization-Coupling Reaction

The primary utility of NED is anchored in the Griess reaction, a robust two-step process for detecting nitrite (NO₂⁻).[4] This reaction is foundational for the indirect measurement of nitric oxide (NO), a critical signaling molecule in biology, as NO rapidly oxidizes to nitrite and nitrate in physiological systems.[12][13]

Causality Behind the Mechanism: The entire assay is predicated on converting the colorless nitrite ion into a stable, intensely colored azo dye, whose concentration can be measured spectrophotometrically. The acidic conditions are critical for the first step, while the selection of NED as the coupling agent is due to its ability to form a highly soluble and vividly colored final product.[4]

Step 1: Diazotization In a highly acidic medium (e.g., phosphoric or hydrochloric acid), nitrite ions react with a primary aromatic amine, most commonly sulfanilamide, to form a diazonium salt.[4][13] The acid protonates the nitrite ion to form nitrous acid (HNO₂), which is the active diazotizing agent.

Step 2: Azo Coupling The resulting diazonium salt is an electrophile that rapidly couples with the electron-rich naphthyl ring of NED. This electrophilic aromatic substitution reaction forms a stable, pink-to-magenta colored azo dye.[4][10] The intensity of the color is directly proportional to the initial nitrite concentration.

Caption: Workflow for quantitative nitrite analysis.

Step-by-Step Methodology:

-

Prepare Nitrite Standards: Create a working nitrite standard of 100 µM by diluting the stock solution. [14]Perform serial two-fold dilutions in the same buffer as your samples to generate a standard curve (e.g., 100, 50, 25, 12.5, 6.25, 3.13, 1.56, and 0 µM). [12][14]2. Prepare Griess Reagent: Just before use, mix equal volumes of the 1% sulfanilamide solution and the 0.1% NED solution. [13]This combined reagent is light-sensitive and should be used promptly.

-

Sample Loading: Pipette 50 µL of each standard and each unknown sample into separate wells of a 96-well plate. [14]It is critical to run standards and samples in triplicate to ensure statistical validity.

-

Reaction Initiation: Add 50 µL of the freshly prepared Griess Reagent to each well. [12]5. Incubation: Incubate the plate for 10-15 minutes at room temperature, protected from direct light. [15]During this time, the pink color will develop.

-

Measurement: Measure the absorbance of each well using a microplate reader at a wavelength between 540 nm and 550 nm. [12][15]7. Data Analysis: Subtract the absorbance of the blank (0 µM standard) from all readings. Plot the absorbance values of the standards against their known concentrations to generate a linear standard curve. Use the equation of the line (y = mx + c) to calculate the nitrite concentration in the unknown samples. [15]

Safety, Handling, and Storage

As a laboratory chemical, proper handling of N-(1-Naphthyl)ethylenediamine Dihydrochloride is essential.

-

Hazards: The compound is classified as a skin, eye, and respiratory irritant. [7][16]Avoid breathing dust and ensure adequate ventilation during handling. [7][16]* Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat. [16][17]If dust generation is unavoidable, appropriate respiratory protection should be used. [16]* Handling: Wash hands thoroughly after handling. [16]Avoid contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water. [7][16]* Storage: Store the solid compound in a cool, dry, and dark place in a tightly sealed container. [5]It is hygroscopic and may decompose upon exposure to light. [2][5]* Disposal: Dispose of the chemical and its containers in accordance with local, state, and federal regulations at an approved waste disposal facility. [16]

Conclusion

N-(1-Naphthyl)ethylenediamine Dihydrochloride is a powerful and reliable reagent for analytical chemistry. Its utility in the Griess reaction provides a sensitive and specific method for the quantification of nitrite, which has far-reaching applications in environmental monitoring, food science, and biomedical research. By understanding its chemical properties, the mechanism of the colorimetric reaction, and the critical parameters of the experimental protocol, researchers can confidently generate accurate and reproducible data.

References

-

Griess test. (n.d.). In Wikipedia. Retrieved from [Link]

-

ChemSupply Australia. (2024). Safety Data Sheet N-(1-NAPHTHYL)ETHYLENEDIAMINE DIHYDROCHLORIDE. Retrieved from [Link]

-

Diaz, A. (2022). Nitrite assay. protocols.io. Retrieved from [Link]

-

Carl ROTH. (2024). Safety Data Sheet: N-(1-Naphthyl)ethylenediamine dihydrochloride. Retrieved from [Link]

-

SD Fine-Chem. (n.d.). n-(1-naphthyl)ethylenediamine dihydrochloride Safety Data Sheet. Retrieved from [Link]

-

iGEM. (n.d.). Griess/Nitrite Assay. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15106, N-1-Naphthylethylenediamine dihydrochloride. Retrieved from [Link]

-

Thermo Scientific Alfa Aesar. (n.d.). N-(1-Naphthyl)ethylenediamine dihydrochloride, ACS. Retrieved from [Link]

-

Sciencemadness Wiki. (2023). N-(1-Naphthyl)ethylenediamine dihydrochloride. Retrieved from [Link]

-

ACS Reagent Chemicals. (2017). N-(1-Naphthyl)ethylenediamine Dihydrochloride. Retrieved from [Link]

-

N-(1-Naphthyl)ethylenediamine. (n.d.). In Wikipedia. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. N-(1-Naphthyl)ethylenediamine dihydrochloride, ACS 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]

- 3. N-(1-Naphthyl)ethylenediamine - Wikipedia [en.wikipedia.org]

- 4. Griess test - Wikipedia [en.wikipedia.org]

- 5. N-1-Naphthylethylenediamine dihydrochloride | C12H16Cl2N2 | CID 15106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-(1-Naphthyl)ethylenediamine Dihydrochloride Monomethanolate | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. carlroth.com:443 [carlroth.com:443]

- 8. N-(1-Naphthyl)ethylenediamine Dihydrochloride Monomethanol… [cymitquimica.com]

- 9. N-(1-Naphthyl)ethylenediamine dihydrochloride monomethanolate_TargetMol [targetmol.com]

- 10. N-(1-Naphthyl)ethylenediamine dihydrochloride - Sciencemadness Wiki [sciencemadness.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. media.cellsignal.com [media.cellsignal.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. Nitrite assay protocol v1 [protocols.io]

- 15. static.igem.org [static.igem.org]

- 16. shop.chemsupply.com.au [shop.chemsupply.com.au]

- 17. sigmaaldrich.com [sigmaaldrich.com]

A Senior Application Scientist's Guide to N-(1-Naphthyl)ethylenediamine Dihydrochloride: Properties and Application in Nitrite Quantification

This technical guide provides an in-depth exploration of the physicochemical properties of N-(1-Naphthyl)ethylenediamine dihydrochloride and its practical application in the highly sensitive colorimetric quantification of nitrite. This document is intended for researchers, scientists, and drug development professionals who utilize this critical reagent in their analytical workflows. We will delve into the causality behind experimental choices and provide a self-validating protocol for its most common application.

Part 1: Core Physicochemical Properties

N-(1-Naphthyl)ethylenediamine dihydrochloride, often abbreviated as NED or used as the key component of the Bratton-Marshall reagent, is a crucial analytical tool.[1][2] Its utility is intrinsically linked to its physical and chemical characteristics. While often supplied as the dihydrochloride, a monomethanolate form is also available.[3][4] The following table summarizes the key physical properties of N-(1-Naphthyl)ethylenediamine dihydrochloride.

| Property | Value | Source(s) |

| Appearance | White to light tan, beige, gray, or pink crystalline solid or powder.[2][5][6] | [2][5][6] |

| Molecular Formula | C₁₂H₁₄N₂ · 2HCl | [7][8] |

| Molecular Weight | 259.17 g/mol | [5] |

| Melting Point | 188 - 198 °C (decomposes).[6][8][9] | [6][8][9] |

| Solubility | Soluble in hot water, 95% ethanol, dilute hydrochloric acid, and acetone.[5][10] Slightly soluble in water at 64°F (1-10 mg/mL).[1][5] | [1][5][10] |

| Stability | Hygroscopic and light-sensitive; may decompose upon exposure to light.[1][5][11] | [1][5][11] |

| Storage | Store in a cool, dry, well-ventilated place away from light, with the container tightly closed under an inert atmosphere.[5][11] Refrigerated temperatures are recommended.[5] | [5][11] |

Expert Insight: The hygroscopic and light-sensitive nature of this compound cannot be overstated. Improper storage will lead to degradation, resulting in a loss of reactivity and compromised assay sensitivity. It is advisable to prepare solutions fresh daily and store the solid compound in a desiccator, protected from light.[12]

Part 2: The Griess Test - Mechanism and Protocol

The most prominent application of N-(1-Naphthyl)ethylenediamine dihydrochloride is in the Griess test, a robust and widely used method for the colorimetric determination of nitrite ions (NO₂⁻).[13] This assay is of particular importance in biomedical research as nitrite is a stable and quantifiable end-product of nitric oxide (NO) metabolism, a critical signaling molecule in various physiological and pathological processes.[14][15]

The Chemistry Behind the Color: A Two-Step Reaction

The Griess test is a classic example of a diazotization-coupling reaction. The underlying principle is the conversion of a non-colored analyte (nitrite) into a intensely colored azo dye, the absorbance of which is directly proportional to the nitrite concentration.[16]

-

Diazotization: In an acidic medium, nitrite reacts with a primary aromatic amine, typically sulfanilamide, to form a diazonium salt.[12][16] The acidic environment is crucial for the formation of the nitrosating agent from nitrite.

-

Azo Coupling: The newly formed diazonium salt then acts as an electrophile and rapidly couples with N-(1-Naphthyl)ethylenediamine dihydrochloride to produce a stable, pink to reddish-purple azo compound.[12] This resulting dye exhibits a strong absorbance maximum at approximately 540-550 nm, allowing for sensitive spectrophotometric quantification.[12][14]

The choice of N-(1-Naphthyl)ethylenediamine over other coupling agents like 1-naphthylamine is a critical safety and performance consideration. 1-naphthylamine is a potent carcinogen, whereas N-(1-Naphthyl)ethylenediamine is a safer alternative that also forms a more soluble azo dye in the acidic aqueous medium of the assay.[16]

Caption: Mechanism of the Griess reaction for nitrite detection.

A Validated Protocol for Nitrite Quantification

This protocol provides a robust framework for the determination of nitrite in aqueous samples. It is essential to use high-purity water and reagents to avoid contamination and high background readings.[12]

Materials:

-

N-(1-Naphthyl)ethylenediamine dihydrochloride (NED)

-

Sulfanilamide

-

Phosphoric Acid (or Hydrochloric Acid)

-

Sodium Nitrite (for standard curve)

-

High-purity water

-

96-well microplate

-

Microplate reader

Reagent Preparation (Griess Reagent):

-

Component A (Sulfanilamide Solution): Prepare a 1% (w/v) solution of sulfanilamide in 5% phosphoric acid. (e.g., dissolve 1 g of sulfanilamide in 100 mL of 5% phosphoric acid).

-

Component B (NED Solution): Prepare a 0.1% (w/v) solution of N-(1-Naphthyl)ethylenediamine dihydrochloride in deionized water. This solution is particularly light-sensitive and should be prepared fresh and stored in a light-protected container.

Experimental Workflow:

Caption: Step-by-step workflow for the Griess assay.

Detailed Steps:

-

Prepare Nitrite Standard Curve: A standard curve is essential for accurate quantification. Prepare a stock solution of sodium nitrite (e.g., 1 mM) and perform serial dilutions to create standards ranging from approximately 1.56 µM to 100 µM.[13][14] A blank (0 µM nitrite) containing only the sample buffer must be included.[12]

-

Sample Preparation: If samples contain particulate matter, they should be centrifuged, and the supernatant collected for analysis.[13]

-

Assay Procedure: a. To a 96-well plate, add 50 µL of each standard, sample, and blank in triplicate. b. Add 50 µL of the sulfanilamide solution (Component A) to each well. c. Incubate for 5-10 minutes at room temperature, protected from light. This allows for the complete diazotization of any nitrite present. d. Add 50 µL of the NED solution (Component B) to each well. e. Incubate for an additional 10 minutes at room temperature, protected from light. A pink/purple color will develop in the presence of nitrite.[12]

-

Measurement and Analysis: a. Measure the absorbance of each well at 540 nm using a microplate reader. The color is stable for approximately 30-60 minutes. b. Subtract the average absorbance of the blank from all standard and sample readings. c. Plot the corrected absorbance values of the standards against their known concentrations to generate a standard curve. d. Determine the nitrite concentration in the unknown samples by interpolating their absorbance values from the standard curve.[12]

Trustworthiness Through Self-Validation: The inclusion of a standard curve in every experiment is a critical self-validating step. The linearity of this curve (typically with an R² value > 0.99) confirms that the reagents are active and that the assay is performing correctly within the measured concentration range.

Part 3: Safety and Handling

N-(1-Naphthyl)ethylenediamine dihydrochloride is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[6][7][17]

-

Handling: Avoid breathing dust. Use in a well-ventilated area or with appropriate respiratory protection.[6][17] Wear protective gloves, clothing, and eye/face protection.[6]

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[6] If on skin, wash with plenty of soap and water.[7] If inhaled, move the person to fresh air.[17] Seek medical attention if irritation persists.[6]

-

Incompatibilities: The compound is incompatible with strong acids, acid chlorides, acid anhydrides, and oxidizing agents.[1][10]

Conclusion

N-(1-Naphthyl)ethylenediamine dihydrochloride is an indispensable reagent for the sensitive and reliable quantification of nitrite. A thorough understanding of its physical properties, particularly its sensitivity to light and moisture, is paramount for maintaining its efficacy. The Griess test, when performed with care and adherence to a validated protocol, provides a powerful tool for researchers across various scientific disciplines. The principles of causality in the reaction mechanism and the inherent self-validation of the standard curve ensure the generation of trustworthy and reproducible data.

References

-

PubChem. (n.d.). N-1-Naphthylethylenediamine dihydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemSupply Australia. (n.d.). Safety Data Sheet N-(1-NAPHTHYL)ETHYLENEDIAMINE DIHYDROCHLORIDE. Retrieved from [Link]

-

Carl ROTH. (2025). Safety Data Sheet: N-(1-Naphthyl)ethylenediamine dihydrochloride. Retrieved from [Link]

-

Thermo Scientific Alfa Aesar. (n.d.). N-(1-Naphthyl)ethylenediamine dihydrochloride, ACS. Retrieved from [Link]

-

Carl ROTH. (2024). Safety Data Sheet: N-(1-Naphthyl)ethylenediamine dihydrochloride. Retrieved from [Link]

-

Sciencemadness Wiki. (2023). N-(1-Naphthyl)ethylenediamine dihydrochloride. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). Forensic Applications: The Role of N-(1-Naphthyl)ethylenediamine Dihydrochloride in GSR Testing. Retrieved from [Link]

-

protocols.io. (2025). Nitrite assay. Retrieved from [Link]

-

Wikipedia. (n.d.). Griess test. Retrieved from [Link]

-

iGEM. (n.d.). Griess/Nitrite Assay. Retrieved from [Link]

-

Loba Chemie. (n.d.). N-1-NAPHTHYL ETHYLENE DIAMINE DIHYDROCHLORIDE AR/ACS. Retrieved from [Link]

-

protocols.io. (2019). Protocol Griess Test. Retrieved from [Link]

-

National Institutes of Health. (n.d.). High-Throughput Griess Assay of Nitrite and Nitrate in Plasma and Red Blood Cells for Human Physiology Studies under Extreme Conditions. Retrieved from [Link]

-

wisdomlib. (2025). Griess reagent method: Significance and symbolism. Retrieved from [Link]

Sources

- 1. N-(1-NAPHTHYL)ETHYLENEDIAMINE DIHYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 2. N-(1-Naphthyl)ethylenediamine dihydrochloride | 1465-25-4 [chemicalbook.com]

- 3. N-(1-Naphthyl)ethylenediamine dihydrochloride monomethanolate - [sigmaaldrich.com]

- 4. N-(1-Naphthyl)ethylenediamine dihydrochloride monoMethanolate, 99.0%, MilliporeSigma Supelco 25 g | Buy Online | MilliporeSigma Supelco | Fisher Scientific [fishersci.com]

- 5. N-1-Naphthylethylenediamine dihydrochloride | C12H16Cl2N2 | CID 15106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. shop.chemsupply.com.au [shop.chemsupply.com.au]

- 7. dept.harpercollege.edu [dept.harpercollege.edu]

- 8. N-(1-萘基)乙二胺 二盐酸盐 ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. N-(1-Naphthyl)ethylenediamine dihydrochloride - Sciencemadness Wiki [sciencemadness.org]

- 10. N-(1-Naphthyl)ethylenediamine dihydrochloride, ACS 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]

- 11. N-1-Naphthylethylenediamine Dihydrochloride SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Nitrite assay protocol v1 [protocols.io]

- 14. media.cellsignal.com [media.cellsignal.com]

- 15. protocols.io [protocols.io]

- 16. Griess test - Wikipedia [en.wikipedia.org]

- 17. carlroth.com [carlroth.com]

N-(1-Naphthyl)ethylenediamine dihydrochloride monomethanolate molecular structure

An In-depth Technical Guide to the Molecular Structure of N-(1-Naphthyl)ethylenediamine Dihydrochloride Monomethanolate

Authored by: A Senior Application Scientist

Abstract

N-(1-Naphthyl)ethylenediamine, most commonly utilized as its dihydrochloride salt, is a cornerstone reagent in analytical chemistry, celebrated for its role in the sensitive colorimetric quantification of nitrite and nitrate ions via the Griess test. This guide provides an in-depth exploration of the molecular structure of N-(1-Naphthyl)ethylenediamine dihydrochloride monomethanolate, a specific solvate of the widely used reagent. We will dissect its structural components, analyze its physicochemical and spectroscopic properties, and explain the direct relationship between its molecular architecture and its function in the critical azo coupling reaction. This document serves as a technical resource for researchers, scientists, and drug development professionals who employ this compound, offering field-proven insights into its application and the causality behind its experimental utility.

Introduction: The Bratton-Marshall Reagent

N-(1-Naphthyl)ethylenediamine dihydrochloride, often referred to as the Bratton-Marshall reagent, is an organic compound indispensable for the spectrophotometric analysis of nitrites and sulfonamides.[1][2] Its primary application is as the coupling agent in the Griess test, a robust and widely adopted method for detecting nitrite ions in various matrices, including water samples, biological fluids, and food products.[3] The dihydrochloride salt enhances the compound's stability and aqueous solubility, making it ideal for use in these assays. This guide focuses on the monomethanolate form, where one molecule of methanol is incorporated into the crystal lattice of the dihydrochloride salt, influencing its crystalline structure and handling properties.[4][5]

Molecular Structure and Crystallography

The functionality of N-(1-Naphthyl)ethylenediamine dihydrochloride monomethanolate is intrinsically linked to its three-dimensional architecture. The molecule can be deconstructed into several key components: the naphthyl group, the ethylenediamine linker, the protonated amine groups (dihydrochloride), and the co-crystallized methanol molecule.

-

The Naphthyl Group : This bulky, aromatic moiety is the site of the azo coupling reaction. Its electron-rich π-system is highly susceptible to electrophilic attack by a diazonium cation, a critical step in the color-forming Griess reaction.

-

The Ethylenediamine Linker : This flexible two-carbon chain connects the reactive naphthyl group to a primary aliphatic amine.

-

Dihydrochloride Salt Formation : Both nitrogen atoms—the secondary amine attached to the naphthyl ring and the primary amine of the ethylenediamine chain—are protonated in the presence of hydrochloric acid. This forms an ammonium and an anilinium cation, respectively. The resulting positive charges are balanced by two chloride anions (Cl⁻). This salt formation is crucial as it significantly increases the compound's solubility in aqueous media, a prerequisite for most of its analytical applications.

-

Monomethanolate Solvate : The term "monomethanolate" indicates the presence of one molecule of methanol (CH₃OH) for every molecule of N-(1-Naphthyl)ethylenediamine dihydrochloride in the crystal lattice.[4] This solvent molecule is not covalently bonded but is integrated into the crystal structure through hydrogen bonding, likely interacting with the chloride ions and the protonated amine groups. This can affect the crystal's stability, solubility, and overall conformation.

Below is a diagram illustrating the fundamental relationships within the molecular structure.

Caption: Logical components of the N-(1-Naphthyl)ethylenediamine dihydrochloride monomethanolate structure.

Physicochemical and Spectroscopic Profile

The physical and chemical properties of the compound are critical for its proper storage, handling, and application.

Physicochemical Properties

The compound typically appears as an off-white to light tan or gray crystalline powder.[2][6] It is known to be hygroscopic and light-sensitive, necessitating storage in tightly sealed, light-resistant containers.[7][8]

| Property | Value (Dihydrochloride) | Value (Monomethanolate) | Reference(s) |

| Molecular Formula | C₁₂H₁₄N₂ · 2HCl | C₁₂H₁₄N₂ · 2HCl · CH₃OH | [4][6][9] |

| Molecular Weight | 259.17 g/mol | 291.22 g/mol | [4][6] |

| Appearance | Off-white to pale pink/yellow powder | White to light yellow/red powder | [4][9] |

| Melting Point | ~194-202 °C (decomposes) | Not specified | [2][9] |

| Solubility in Water | Slightly soluble (~30 g/L) | Not specified | [1][2] |

Spectroscopic Characteristics

While detailed spectra are instrument-specific, the molecular structure gives rise to predictable spectroscopic features:

-

¹H NMR : The spectrum would show complex multiplets in the aromatic region (7-8 ppm) corresponding to the seven protons of the naphthyl ring. The aliphatic protons of the ethylenediamine bridge would appear as distinct signals in the upfield region (typically 2-4 ppm). The N-H protons would be broad and their chemical shift dependent on solvent and concentration. The monomethanolate form would additionally show signals for the methyl and hydroxyl protons of methanol.

-

¹³C NMR : The spectrum would display ten distinct signals for the aromatic carbons of the naphthyl group and two signals for the aliphatic carbons of the ethylenediamine chain.

-

Infrared (IR) Spectroscopy : Key absorbances would include N-H stretching vibrations for the secondary and primary ammonium groups (around 3200-3400 cm⁻¹), C-H stretching for the aromatic and aliphatic groups, and C=C stretching vibrations characteristic of the aromatic naphthyl ring (around 1500-1600 cm⁻¹).

-

UV-Vis Spectroscopy : The naphthyl chromophore gives the molecule strong absorbance in the UV region. Upon formation of the azo dye in the Griess reaction, a new, strong absorption band appears in the visible region (~540-550 nm), which is the basis for its colorimetric quantification.[10][11]

Mechanism of Action: The Griess Reaction

The primary utility of N-(1-Naphthyl)ethylenediamine is its role as a coupling agent in the Griess test. This analytical method converts the colorless nitrite ion (NO₂⁻) into a vividly colored azo dye, allowing for sensitive spectrophotometric measurement. The process is a self-validating system of two sequential reactions.

-

Diazotization : In an acidic medium (e.g., phosphoric acid), nitrite reacts with a primary aromatic amine, such as sulfanilamide or sulfanilic acid, to form a diazonium salt. This intermediate is highly electrophilic.[3][10]

-

Azo Coupling : The N-(1-Naphthyl)ethylenediamine is then added. The diazonium salt attacks the electron-rich naphthyl ring, forming a stable azo compound. This new molecule possesses an extended conjugated system, causing it to absorb light strongly in the visible spectrum and appear pink or magenta.[3] The intensity of the color is directly proportional to the initial nitrite concentration.

Caption: The two-step mechanism of the Griess diazotization and coupling reaction.

Experimental Protocol: Nitrite Quantification

This protocol provides a reliable, field-proven workflow for the quantification of nitrite in aqueous samples using the Griess Reagent System.

Reagent Preparation

-

Griess Reagent Component A : Dissolve 0.1 g of N-(1-Naphthyl)ethylenediamine dihydrochloride in 100 mL of deionized water. Store in a dark, sealed bottle at 2-8°C.[11]

-

Griess Reagent Component B : Dissolve 1 g of sulfanilamide in 100 mL of 5% phosphoric acid. This solution is stable at room temperature.[11]

-

Active Griess Reagent : For immediate use, mix equal volumes of Component A and Component B. Do not store the mixed reagent for more than 8 hours.[11]

-

Nitrite Standard Stock (1 mM) : Dissolve 69 mg of sodium nitrite (NaNO₂) in 1 L of deionized water.

-

Standard Curve : Prepare a series of dilutions from the stock solution (e.g., 1-100 µM) using the same matrix as your sample (e.g., deionized water, cell culture medium).

Assay Procedure (96-well plate format)

-

Sample Preparation : Pipette 50 µL of each standard and unknown sample into separate wells of a clear 96-well microplate.

-

Reagent Addition : Add 50 µL of the freshly mixed Active Griess Reagent to each well.[10]

-

Incubation : Shake the plate gently for 10-15 minutes at room temperature, protected from light.[10]

-

Measurement : Measure the absorbance at 540-550 nm using a microplate reader.[10][11]

-

Quantification : Generate a standard curve by plotting absorbance versus nitrite concentration for the standards. Use the linear regression equation from this curve to calculate the nitrite concentration in the unknown samples.

Caption: Experimental workflow for the quantification of nitrite using the Griess assay.

Broader Applications and Scientific Integrity

While its fame comes from the Griess test, the unique structure of N-(1-Naphthyl)ethylenediamine dihydrochloride lends itself to other fields. In the pharmaceutical industry, it serves as a building block in the synthesis of novel therapeutic agents and can be used to improve the solubility and stability of drug formulations.[9][12] In materials science, its derivatives are explored for creating organic semiconductors.[12] The reliability of this compound across applications stems from the predictable and quantitative nature of the azo coupling reaction, which forms the basis of its use as a self-validating analytical tool.

Safety and Handling

N-(1-Naphthyl)ethylenediamine dihydrochloride is classified as an irritant.[13] It can cause skin, eye, and respiratory irritation.[14]

-

Handling : Use in a well-ventilated area or with suitable respiratory protection to avoid inhaling dust.[13] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[15]

-

Storage : Store in a cool, dry, well-ventilated place away from light and oxidizing agents. The container should be kept tightly closed.[8][13]

-

Disposal : Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal facility.[13]

Conclusion

The molecular structure of N-(1-Naphthyl)ethylenediamine dihydrochloride monomethanolate is a perfect marriage of form and function. The dihydrochloride salt form ensures aqueous solubility, while the electron-rich naphthyl group provides a reactive site for the highly specific and quantitative azo coupling reaction. The inclusion of a methanol molecule in its crystal lattice further defines its solid-state properties. This deep understanding of its molecular architecture is not merely academic; it is the foundation upon which researchers and scientists can confidently build robust analytical methods and innovative synthetic pathways, ensuring accuracy and reliability in their work.

References

-

Wikipedia. N-(1-Naphthyl)ethylenediamine. [Link]

-

PubChem. N-1-Naphthylethylenediamine dihydrochloride. [Link]

-

Sciencemadness Wiki. N-(1-Naphthyl)ethylenediamine dihydrochloride. [Link]

-

Wikipedia. Griess test. [Link]

-

ResearchGate. Can any one suggest the exact protocol for NO assay using Griess reagent?. [Link]

-

Bio-protocol. Griess assay for nitrite production. [Link]

-

ResearchGate. Chemical structure of N-(1-naphthyl)ethylenediamine dihydrochloride monomethanolate. [Link]

-

ChemSupply Australia. Safety Data Sheet N-(1-NAPHTHYL)ETHYLENEDIAMINE DIHYDROCHLORIDE. [Link]

-

Interchim. Griess Reagent Kit. [Link]

-

DC Fine Chemicals. Safety Data Sheet. [Link]

- Google Patents. Preparation method of naphthyl ethylene diamine hydrochloride.

-

Turner Designs. Reagents Required Reagent Preparation. [Link]

-

Oakwood Chemical. Understanding the Chemical Properties of N-(1-Naphthyl)ethylenediamine Dihydrochloride. [Link]

-

ACS Publications. N-(1-Naphthyl)ethylenediamine Dihydrochloride. [Link]

Sources

- 1. N-(1-Naphthyl)ethylenediamine - Wikipedia [en.wikipedia.org]

- 2. N-(1-Naphthyl)ethylenediamine dihydrochloride - Sciencemadness Wiki [sciencemadness.org]

- 3. Griess test - Wikipedia [en.wikipedia.org]

- 4. N-(1-Naphthyl)ethylenediamine Dihydrochloride Monomethanol… [cymitquimica.com]

- 5. N-(1-Naphthyl)ethylenediamine dihydrochloride monomethanolate_TargetMol [targetmol.com]

- 6. N-1-Naphthylethylenediamine dihydrochloride | C12H16Cl2N2 | CID 15106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N-(1-Naphthyl)ethylenediamine dihydrochloride | 1465-25-4 [chemicalbook.com]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. chemimpex.com [chemimpex.com]

- 10. researchgate.net [researchgate.net]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. chemimpex.com [chemimpex.com]

- 13. shop.chemsupply.com.au [shop.chemsupply.com.au]

- 14. dept.harpercollege.edu [dept.harpercollege.edu]

- 15. dcfinechemicals.com [dcfinechemicals.com]

A Comprehensive Technical Guide to N-(1-Naphthyl)ethylenediamine Dihydrochloride Monomethanolate (CAS 1465-25-4): Principles, Protocols, and Applications

For Researchers, Scientists, and Drug Development Professionals

Section 1: Compound Profile and Physicochemical Properties

N-(1-Naphthyl)ethylenediamine Dihydrochloride Monomethanolate, often abbreviated as NEDD or NEDA, is a high-purity analytical reagent pivotal for spectrophotometric analysis.[1] It is most famously known as a component of the Griess reagent for nitrite and nitrate determination and as the Bratton-Marshall reagent for sulfonamide analysis.[2][3] The specific CAS number, 1465-25-4, refers to the dihydrochloride salt form of the compound. This guide focuses on the monomethanolate form, which incorporates one molecule of methanol into its crystal structure.

The presence of the dihydrochloride salt significantly enhances the compound's water solubility, a critical attribute for its use in aqueous analytical solutions.[4] The monomethanolate designation is crucial for accurate gravimetric preparations, as it directly impacts the molecular weight. This reagent is characteristically a white to off-white crystalline powder that is hygroscopic and sensitive to light, necessitating proper storage to maintain its reactivity and integrity.[5][6]

| Property | Value | Source(s) |

| CAS Number | 1465-25-4 (for dihydrochloride) | [5] |

| Molecular Formula | C₁₂H₁₄N₂ · 2HCl · CH₃OH | [7] |

| Molecular Weight | 291.22 g/mol | [7] |

| Appearance | White to light yellow or light red crystalline powder | [7] |

| Melting Point | ~190-200 °C (with decomposition) | [5][8] |

| Solubility | Soluble in water | [5][9] |

| Key Sensitivities | Light Sensitive, Hygroscopic, Air Sensitive | [5][6][10] |

| Storage | Store at room temperature or refrigerated (2-8°C), protected from light and moisture in a tightly sealed container.[5][11][12] |

Section 2: The Core Mechanism of Action: Diazotization and Azo Coupling

The functionality of N-(1-Naphthyl)ethylenediamine hinges on a classic two-step chemical reaction: diazotization followed by azo coupling. This process transforms a colorless sample containing a target analyte into a stable, intensely colored azo dye, which can be readily quantified using a spectrophotometer.

Step 1: Diazotization. The process begins when a primary aromatic amine (such as sulfanilamide or a sulfonamide drug) reacts with nitrous acid (HNO₂) in an acidic medium. The nitrous acid is typically generated in situ from sodium nitrite. This reaction converts the primary amine into a highly reactive diazonium salt.[13][14]

Step 2: Azo Coupling. The diazonium salt then acts as an electrophile and rapidly couples with an activated aromatic compound—in this case, N-(1-Naphthyl)ethylenediamine. NEDD is an excellent coupling agent because its ethylenediamine group enhances the electron-donating nature of the naphthyl ring system, facilitating the reaction. The coupling reaction forms a stable, highly conjugated azo compound, which exhibits a characteristic strong absorbance in the visible spectrum (typically pink to reddish-purple), with a maximum absorbance (λmax) around 540-550 nm.[13][15][16]

The intensity of the color produced is directly proportional to the initial concentration of the primary aromatic amine or the nitrite that initiated the reaction, forming the basis for quantitative analysis.

Section 4: Application II: Analysis of Sulfonamides (Bratton-Marshall Reaction)

The same chemical principle used in the Griess test was first described by Bratton and Marshall for the determination of sulfonamide drugs in biological fluids. [3]This application was a landmark in the early days of pharmacokinetics. [3]Many sulfonamides contain a primary aromatic amine group, which can be diazotized and coupled with NEDD.

Principle: A sample containing a sulfonamide drug is treated with sodium nitrite in an acidic medium to convert the drug's primary aromatic amine into a diazonium salt. Excess nitrite is then quenched, often with ammonium sulfamate, to prevent it from interfering with the subsequent reaction. [17]Finally, NEDD is added, which couples with the diazotized sulfonamide to form a colored azo dye that can be quantified spectrophotometrically. [14][17]

General Protocol: Sulfonamide Determination

This protocol outlines the general steps. Specific conditions like acid concentration and reaction times may need optimization depending on the specific sulfonamide being analyzed.

1. Reagent Preparation:

-

Acid: 1 M Hydrochloric Acid (HCl).

-

Sodium Nitrite Solution: 0.1% (w/v) NaNO₂ in deionized water (prepare fresh).

-

Ammonium Sulfamate Solution: 0.5% (w/v) in deionized water.

-

NEDD Reagent: 0.1% (w/v) N-(1-Naphthyl)ethylenediamine dihydrochloride in deionized water. Store protected from light.

2. Assay Procedure:

-

To 1 mL of the sample (appropriately diluted in water), add 1 mL of 1 M HCl.

-

Add 1 mL of 0.1% sodium nitrite solution, mix, and let stand for 3 minutes to allow for diazotization.

-

Add 1 mL of 0.5% ammonium sulfamate solution to quench excess nitrite. Mix and let stand for 2 minutes.

-

Add 1 mL of 0.1% NEDD reagent. A pink/purple color should develop immediately.

-

Allow the color to stabilize for 15-20 minutes.

-

Measure the absorbance at the λmax (typically ~545 nm) against a reagent blank.

-

Quantify the concentration using a standard curve prepared with a known concentration of the target sulfonamide drug.

Section 5: Analytical Quality Control, Handling, and Storage

Purity and Quality Control: The purity of NEDD is paramount for accurate and reproducible results.

-

Spectrophotometric Suitability: The primary quality test is functional. A batch is deemed suitable if it produces a linear and sensitive standard curve in a Griess or Bratton-Marshall assay.

-

HPLC: High-Performance Liquid Chromatography can be used to assess purity by separating the main compound from any potential impurities or degradation products. A purity of >98% is common for analytical grade reagents. [7]* Ignition Residue: A low residue on ignition (e.g., ≤0.05%) indicates minimal inorganic salt contamination. The Monomethanolate Factor: The presence of a methanol solvate is a critical detail. When preparing a stock solution of N-(1-Naphthyl)ethylenediamine dihydrochloride monomethanolate (MW = 291.22 g/mol ), using the molecular weight of the anhydrous form (259.17 g/mol ) would result in a concentration error of over 12%. Therefore, it is essential to use the correct molecular weight corresponding to the specific form of the reagent listed on the manufacturer's label and certificate of analysis.

Handling and Storage:

-

Safety: NEDD is an irritant to the skin, eyes, and respiratory tract. [11][18][19]Always handle it in a well-ventilated area or fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. [20]* Storage: The compound is hygroscopic and sensitive to light and air. [5][12][21]It must be stored in a tightly sealed container, preferably under an inert atmosphere, in a cool, dry, and dark place. [10][11]Over time, exposure to light and air can cause oxidation and degradation, leading to a discoloration (often pink or brown) and a loss of reactivity, which will compromise assay performance.

References

-

Griess test. In: Wikipedia. [Link]

-

N-(1-Naphthyl)ethylenediamine dihydrochloride. LookChem. [Link]

-

N-(1-Naphthyl)ethylenediamine. In: Wikipedia. [Link]

-

Spectrophotometric Determination of Sulphameter with N-1- (Naphthyl) Ethylenediamine Reagent by Using Diazotization Coupling Reaction. ResearchGate. [Link]

-

Can any one suggest the exact protocol for NO assay using Griess reagent? ResearchGate. [Link]

-

Griess assay for nitrite production. Bio-protocol. [Link]

-

N-1-NAPHTHYL ETHYLENE DIAMINE DIHYDROCHLORIDE AR/ACS. Loba Chemie. [Link]

-

N-1-Naphthylethylenediamine dihydrochloride. PubChem. [Link]

-

Structure of bratton-marshal reagent. ResearchGate. [Link]

-

N-(1-Naphthyl)ethylenediamine. Grokipedia. [Link]

-

Safety Data Sheet. DC Fine Chemicals. [Link]

-

Safety Data Sheet N-(1-NAPHTHYL)ETHYLENEDIAMINE DIHYDROCHLORIDE. ChemSupply Australia. [Link]

-

Early adventures in drug metabolism: 1. Role of the Bratton-Marshall reagent. PubMed. [Link]

Sources

- 1. N-(1-Naphthyl)ethylenediamine dihydrochloride monoMethanolate, 99.0%, MilliporeSigma Supelco 25 g | Buy Online | MilliporeSigma Supelco | Fisher Scientific [fishersci.com]

- 2. grokipedia.com [grokipedia.com]

- 3. Early adventures in drug metabolism: 1. Role of the Bratton-Marshall reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CAS 1465-25-4: N-1-Naphthylethylenediamine dihydrochloride [cymitquimica.com]

- 5. Cas 1465-25-4,N-(1-Naphthyl)ethylenediamine dihydrochloride | lookchem [lookchem.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. N-(1-Naphthyl)ethylenediamine Dihydrochloride Monomethanol… [cymitquimica.com]

- 8. N-(1-Naphthyl)ethylenediamine Dihydrochloride Monomethanolate | TCI AMERICA [tcichemicals.com]

- 9. N-(1-Naphthyl)ethylenediamine - Wikipedia [en.wikipedia.org]

- 10. N-(1-NAPHTHYL)ETHYLENEDIAMINE DIHYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. N-1-Naphthylethylenediamine Dihydrochloride SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 12. N-1-Naphthylethylenediamine dihydrochloride | C12H16Cl2N2 | CID 15106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Griess test - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. researchgate.net [researchgate.net]

- 18. dept.harpercollege.edu [dept.harpercollege.edu]

- 19. shop.chemsupply.com.au [shop.chemsupply.com.au]

- 20. dcfinechemicals.com [dcfinechemicals.com]

- 21. lobachemie.com [lobachemie.com]

In-Depth Technical Guide: Laboratory Synthesis of N-(1-Naphthyl)ethylenediamine Dihydrochloride

Authored by a Senior Application Scientist

Abstract

N-(1-Naphthyl)ethylenediamine dihydrochloride (NED) is an indispensable reagent in analytical chemistry, most notably for the colorimetric quantification of nitrite and nitrate via the Griess test. This guide provides a comprehensive, field-tested protocol for the synthesis of high-purity NED suitable for demanding research applications. Beyond a mere recitation of steps, this document elucidates the underlying chemical principles, offering insights into reaction optimization, purification strategies, and robust characterization. The protocols described herein are designed to be self-validating, ensuring reproducibility and reliability in a laboratory setting. This guide is intended for researchers, chemists, and professionals in drug development who require a thorough understanding and practical mastery of this essential synthesis.

Introduction: The Enduring Utility of a Classic Reagent

N-(1-Naphthyl)ethylenediamine dihydrochloride stands as a cornerstone reagent in analytical sciences. Its primary application lies in the Griess diazotization reaction, a method established over a century ago for the sensitive detection of nitrite.[1] This reaction remains profoundly relevant in modern research, underpinning countless assays for the quantification of nitric oxide (NO), a critical signaling molecule in physiology and pathophysiology. From neuroscience to immunology and drug discovery, the accurate measurement of NO and its metabolites (nitrite and nitrate) is paramount.

The Griess reaction, and by extension NED, is integral to:

-

Biomedical Research: Quantifying NO production in cell cultures, tissues, and physiological fluids.[2]

-

Environmental Analysis: Measuring nitrite and nitrate levels in water samples.[3]

-

Food Science: Assessing nitrite content in various food products.

The synthesis of NED, while conceptually straightforward, demands meticulous attention to detail to achieve the purity required for sensitive and reproducible analytical results. This guide provides the necessary framework to accomplish that.

The Chemical Heart of the Matter: Reaction Mechanism and Principles

The synthesis of N-(1-Naphthyl)ethylenediamine dihydrochloride proceeds via a two-step process: a nucleophilic substitution reaction followed by an acid-base reaction to form the dihydrochloride salt.

Step 1: Nucleophilic Substitution

The core of the synthesis is the reaction between 1-naphthylamine and 2-chloroethylamine.[3] In this reaction, the amino group of 1-naphthylamine acts as the nucleophile, attacking the electrophilic carbon atom of 2-chloroethylamine. The reaction is typically carried out in a suitable solvent and may be heated to increase the reaction rate.

Step 2: Formation of the Dihydrochloride Salt

The resulting N-(1-Naphthyl)ethylenediamine is a free base. For improved stability, solubility in aqueous solutions (critical for the Griess assay), and ease of handling, it is converted to its dihydrochloride salt.[4] This is achieved by treating the free base with hydrochloric acid. Both the primary and secondary amino groups are protonated, yielding the final product.

Diagram: Synthesis Pathway of N-(1-Naphthyl)ethylenediamine Dihydrochloride

Caption: Reaction scheme for the synthesis of N-(1-Naphthyl)ethylenediamine dihydrochloride.

A Validated Protocol for Laboratory Synthesis

This protocol is designed for the synthesis of approximately 5-10 grams of high-purity N-(1-Naphthyl)ethylenediamine dihydrochloride. All operations should be conducted in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5][6]

Reagents and Equipment

| Reagent/Equipment | Specification | Supplier Example |

| 1-Naphthylamine | ≥98% purity | Sigma-Aldrich |

| 2-Chloroethylamine hydrochloride | ≥98% purity | Sigma-Aldrich |

| Ethanol | Anhydrous | Fisher Chemical |

| Hydrochloric Acid | Concentrated (37%) | Fisher Chemical |

| Diethyl Ether | Anhydrous | J.T. Baker |

| Activated Carbon | Decolorizing | Fisher Chemical |

| Round-bottom flask | 250 mL | Pyrex |

| Reflux condenser | Pyrex | |

| Magnetic stirrer and stir bar | ||

| Heating mantle | ||

| Buchner funnel and filter flask | ||

| Filter paper | Whatman No. 1 | |

| Beakers and graduated cylinders | ||

| pH paper or pH meter |

Step-by-Step Synthesis Procedure

Part A: Synthesis of the Free Base

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine 14.3 g (0.1 mol) of 1-naphthylamine and 11.6 g (0.1 mol) of 2-chloroethylamine hydrochloride.

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for 5-8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Neutralization and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Slowly add a concentrated solution of sodium hydroxide with stirring until the pH is basic (pH 9-10). This will precipitate the N-(1-Naphthyl)ethylenediamine free base.

-

Filtration and Washing: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any inorganic salts.

Part B: Purification and Salt Formation

-

Recrystallization of the Free Base (Optional but Recommended): For higher purity, the crude free base can be recrystallized from a suitable solvent like ethanol or benzene.

-

Conversion to Dihydrochloride Salt: Dissolve the crude or recrystallized free base in a minimal amount of hot ethanol. While stirring, slowly add concentrated hydrochloric acid dropwise until the solution is acidic (pH 1-2).

-

Precipitation and Isolation: The N-(1-Naphthyl)ethylenediamine dihydrochloride will precipitate out of the solution as a white to off-white solid. Cool the mixture in an ice bath to maximize precipitation.

-

Filtration and Washing: Collect the product by vacuum filtration. Wash the solid with a small amount of cold ethanol, followed by a thorough wash with diethyl ether to aid in drying.

-

Drying: Dry the final product in a vacuum oven at 50-60°C to a constant weight.

Diagram: Experimental Workflow

Caption: Workflow for the synthesis and purification of N-(1-Naphthyl)ethylenediamine dihydrochloride.

Quality Control and Characterization: Ensuring Fitness for Purpose

The purity of the synthesized NED is critical for its performance in analytical assays. The following characterization methods are recommended:

-

Melting Point: The melting point of high-purity N-(1-Naphthyl)ethylenediamine dihydrochloride is reported to be in the range of 194-198°C.[4][7] A sharp melting point within this range is indicative of high purity.

-

Appearance: The final product should be a white to slightly off-white crystalline powder.[3][4]

-

Solubility: The dihydrochloride salt should be soluble in water.[4]

-

Spectroscopic Analysis:

-

¹H NMR (Proton Nuclear Magnetic Resonance): Provides structural confirmation by showing the characteristic proton signals of the naphthyl and ethylenediamine moieties.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): Can be used to identify the characteristic functional groups present in the molecule, such as N-H and aromatic C-H stretches.

-

Safety and Hazard Management

-

1-Naphthylamine: This is a suspected carcinogen and is toxic. Handle with extreme care in a fume hood, avoiding inhalation, ingestion, and skin contact.

-

N-(1-Naphthyl)ethylenediamine dihydrochloride: May cause skin, eye, and respiratory irritation.[5][6]

-

Hydrochloric Acid: Concentrated HCl is highly corrosive and causes severe burns. Handle with appropriate PPE.

-

Ethanol and Diethyl Ether: These are flammable solvents. Ensure there are no ignition sources nearby during their use.

Always consult the Safety Data Sheets (SDS) for all reagents before beginning the synthesis.[8][9] A proper waste disposal plan should be in place for all chemical waste generated.

Conclusion

The synthesis of N-(1-Naphthyl)ethylenediamine dihydrochloride is a classic and valuable procedure for any laboratory engaged in the analysis of nitrite and nitrate. By understanding the underlying chemical principles and adhering to a meticulous and validated protocol, researchers can confidently produce a high-purity reagent that will yield reliable and reproducible results in sensitive colorimetric assays. The insights provided in this guide aim to empower scientists to not only perform the synthesis but to do so with a deep understanding of the critical parameters that govern success.

References

-

ScienceMadness. (2023, July 31). N-(1-Naphthyl)ethylenediamine dihydrochloride. Sciencemadness Wiki. Retrieved from [Link]

-

Wikipedia. (2023, December 2). N-(1-Naphthyl)ethylenediamine. In Wikipedia. Retrieved from [Link]

-

Loba Chemie. (n.d.). N-1-NAPHTHYL ETHYLENE DIAMINE DIHYDROCHLORIDE AR/ACS Safety Data Sheet. Retrieved from [Link]

-

Penta Chemicals. (2025, March 17). N-(1-Naphthyl)ethylenediamine dihydrochloride Safety Data Sheet. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: N-(1-Naphthyl)ethylenediamine dihydrochloride. Retrieved from [Link]

-

Carl ROTH. (2024, March 3). Safety Data Sheet: N-(1-Naphthyl)ethylenediamine dihydrochloride. Retrieved from [Link]

-

Wikipedia. (2023, November 28). Griess test. In Wikipedia. Retrieved from [Link]

-

SD Fine-Chem. (n.d.). N-(1-NAPHTHYL)ETHYLENEDIAMINE DIHYDROCHLORIDE Safety Data Sheet. Retrieved from [Link]

-

Turner Designs. (n.d.). Application Note: Nitrate/Nitrite Reagents and Test Procedures. Retrieved from [Link]

-

ResearchGate. (2019, September 22). How to prepare Griess Reagent from Sigma?. Retrieved from [Link]

-

Angene. (n.d.). Understanding the Chemistry: N-(1-Naphthyl)ethylenediamine Dihydrochloride Explained. Retrieved from [Link]

- Google Patents. (2011). CN102173996A - Preparation method of naphthyl ethylene diamine hydrochloride.

-

Digicollections.net. (n.d.). N-(1-Naphthyl)ethylenediamine hydrochloride (1 g/L) TS... 1. Retrieved from [Link]

-

MDPI. (2019). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Retrieved from [Link]

-

CONATEX-DIDACTIC Lehrmittel GmbH. (2015, April 14). N-(1-Naphthyl)-ethylenediamine dihydrochloride, 1 g Safety Data Sheet. Retrieved from [Link]

Sources

- 1. Griess test - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. N-(1-Naphthyl)ethylenediamine - Wikipedia [en.wikipedia.org]

- 4. N-(1-Naphthyl)ethylenediamine dihydrochloride - Sciencemadness Wiki [sciencemadness.org]

- 5. lobachemie.com [lobachemie.com]

- 6. pentachemicals.eu [pentachemicals.eu]

- 7. N-(1-Naphthyl)ethylenediamine for determination of sulfonamide and nitrite, ACS reagent, = 98 1465-25-4 [sigmaaldrich.com]

- 8. carlroth.com [carlroth.com]

- 9. carlroth.com:443 [carlroth.com:443]

A Senior Application Scientist's Guide to the Purification of N-(1-Naphthyl)ethylenediamine Dihydrochloride

The Imperative of Purity in Analytical Applications

N-(1-Naphthyl)ethylenediamine Dihydrochloride is the cornerstone of the Griess test, a widely used colorimetric assay for the quantitative determination of nitrite and nitrate ions.[1] Its utility also extends to the analysis of sulfonamides.[2] In these applications, the molecule acts as a coupling agent, reacting with a diazotized amine to produce a vividly colored azo dye.[1] The intensity of this color, measured spectrophotometrically, is directly proportional to the analyte concentration.

The presence of impurities, such as the synthetic precursor 1-naphthylamine or its isomer 2-naphthylamine, can have disastrous consequences on assay performance.[3] These impurities can lead to high background signals (elevated blank values), reduced sensitivity, and poor reproducibility, ultimately compromising the integrity of the analytical data.[3] Furthermore, degradation products, often appearing as a pink or brown discoloration, can interfere with the colorimetric measurement.[4] Therefore, ensuring the highest possible purity of NED Dihydrochloride is not merely a matter of good practice but a prerequisite for generating reliable and accurate scientific results.

The American Chemical Society (ACS) sets forth stringent specifications for reagent-grade chemicals, providing a benchmark for purity. Adherence to these standards is critical for analytical applications.

| Parameter | ACS Reagent Grade Specification | Rationale |

| Assay | ≥98.0% (Argentometric, dried basis) | Ensures high concentration of the active reagent. |

| Solubility (2% in water) | Clear and complete dissolution | Insoluble impurities can cause turbidity and interfere with spectrophotometric readings. |

| Sensitivity to Sulfanilamide | Passes test | Confirms the reagent's functional ability to form the azo dye in the Griess reaction. |

| 1-Naphthylamine (by HPLC) | ≤ 0.1% | A common process impurity that can compete in the coupling reaction, leading to inaccurate results. |

| 2-Naphthylamine (by HPLC) | ≤ 0.01% | A carcinogenic isomer that must be strictly controlled. |

| Water (Karl Fischer) | ≤ 5.0% | The compound is hygroscopic; excess water can affect weighing accuracy and reagent stability. |

Table 1: Key specifications for ACS Reagent Grade N-(1-Naphthyl)ethylenediamine Dihydrochloride. Data sourced from supplier specifications.[3][5]

Purification Strategy Overview

Our approach to purification is rooted in the distinct physicochemical properties of NED Dihydrochloride and its potential impurities. As a salt of a diamine, its solubility is highly dependent on pH. The free base, N-(1-Naphthyl)ethylenediamine, is a significantly less polar molecule, soluble in organic solvents, whereas the dihydrochloride salt is water-soluble.[6][7] This dichotomy is the foundation for purification by acid-base extraction. Furthermore, differences in solubility in various solvent systems at different temperatures allow for purification by recrystallization. Finally, the free base can be separated from non-polar impurities using adsorption chromatography.

Figure 1. High-level workflow for the purification and validation of NED Dihydrochloride.

Method 1: Two-Solvent Recrystallization

Recrystallization is a powerful technique that relies on the differential solubility of the target compound and its impurities in a solvent system at varying temperatures. For NED Dihydrochloride, a single solvent is often suboptimal. It is highly soluble in hot ethanol, but also retains significant solubility at cold temperatures, leading to poor recovery.[8] Conversely, it has low solubility in water. This makes an ethanol/water two-solvent system an ideal choice.

Causality: The principle is to dissolve the impure solid in a minimum amount of a hot "good" solvent (ethanol), in which even the impurities are soluble. A "bad" or "anti-solvent" (water), in which the target compound is less soluble, is then added to the hot solution until the point of saturation is reached (the cloud point).[9] The solution is then allowed to cool slowly. As the temperature drops, the solubility of the NED Dihydrochloride decreases dramatically, forcing it to crystallize out of solution, while the impurities, being present in much lower concentrations, remain in the mother liquor.

Experimental Protocol: Recrystallization

-

Dissolution: In an Erlenmeyer flask, add 10 g of impure NED Dihydrochloride. Add the minimum volume of boiling 95% ethanol required to fully dissolve the solid with gentle swirling. Start with approximately 40-50 mL and add more in small increments if necessary.

-

Decolorization (Optional): If the solution is significantly colored, remove it from the heat and add a small amount (approx. 0.1-0.2 g) of activated charcoal. Swirl and reheat to boiling for 2-3 minutes.

-

Hot Filtration (if charcoal was used): Pre-heat a gravity filtration setup (funnel and receiving flask). Filter the hot solution quickly to remove the charcoal. If crystals form on the funnel, rinse with a minimum of hot ethanol.

-

Induce Saturation: While the ethanol solution is still hot, add hot deionized water dropwise with swirling until the solution becomes faintly and persistently cloudy. This is the cloud point .

-

Clarification: Add a few drops of hot 95% ethanol until the cloudiness just disappears, ensuring the solution is saturated at the boiling point.

-

Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature without disturbance. Subsequently, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

-

Collection: Collect the white, crystalline product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of an ice-cold 50:50 ethanol/water mixture, followed by a wash with a small amount of cold diethyl ether to aid in drying.

-

Drying: Dry the crystals under vacuum to a constant weight. The expected melting point of the purified product is 194-198 °C.

Method 2: Purification via Acid-Base Extraction

This method leverages the amine functional groups in the molecule. By converting the water-soluble dihydrochloride salt to its organic-soluble free base form, we can perform a liquid-liquid extraction to remove water-soluble inorganic impurities and highly polar contaminants. The pure free base is then recovered and converted back to the high-purity dihydrochloride salt.

Causality: The addition of a strong base (e.g., NaOH) deprotonates the ammonium hydrochloride groups, yielding the neutral free amine.[10] This free base is significantly less polar and is readily extracted from the aqueous phase into an immiscible organic solvent like dichloromethane (DCM). Water-soluble impurities remain in the aqueous layer. After washing and drying the organic phase, the addition of hydrochloric acid reprotonates the amine, causing the high-purity NED Dihydrochloride to precipitate from the organic solvent.[11]

Figure 2. Workflow for the acid-base extraction purification of NED Dihydrochloride.

Experimental Protocol: Acid-Base Extraction

-

Dissolution: Dissolve 10 g of impure NED Dihydrochloride in 100 mL of deionized water in a separatory funnel.

-

Basification: Slowly add 2 M sodium hydroxide (NaOH) solution dropwise while swirling. Monitor the pH using pH paper. Continue adding base until the solution reaches a pH of 10-11. A milky precipitate of the free base may form.

-

Extraction: Add 75 mL of dichloromethane (DCM) to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release pressure.

-

Separation: Allow the layers to separate fully. Drain the lower organic (DCM) layer containing the free base into a clean Erlenmeyer flask.

-

Re-extraction: Add another 50 mL of DCM to the aqueous layer remaining in the funnel, shake, and separate as before. Combine this second organic extract with the first.

-

Washing & Drying: Wash the combined organic layers with 50 mL of brine (saturated NaCl solution). Drain the organic layer into a clean flask and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Salt Formation: Filter the dried DCM solution to remove the Na₂SO₄. While stirring the solution, slowly add a 2 M solution of HCl in ethanol dropwise. The pure NED Dihydrochloride will precipitate as a white solid.

-

Collection: Continue stirring for 15-20 minutes in an ice bath to ensure complete precipitation. Collect the solid by vacuum filtration, wash with a small amount of cold DCM, and dry under vacuum.

Method 3: Silica Gel Chromatography of the Free Base

For removing closely related organic impurities, such as isomers or precursors that are not easily separated by extraction or recrystallization, silica gel column chromatography is the method of choice. It is crucial to perform chromatography on the neutral free base, as the highly polar dihydrochloride salt would bind irreversibly to the acidic silica gel.

Causality: Silica gel is a polar stationary phase.[12] When a mixture is passed through the column, compounds are separated based on their polarity. Less polar compounds have weaker interactions with the silica gel and travel down the column faster with the mobile phase (eluent), while more polar compounds are retained longer. The NED free base is a moderately polar aromatic diamine. Impurities like residual 1-naphthylamine are slightly less polar. By using a mobile phase of appropriate polarity (e.g., a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate), these compounds can be effectively separated.

A critical consideration is the basicity of the amine. The slightly acidic nature of standard silica gel can cause strong, sometimes irreversible, adsorption of basic compounds, leading to significant "tailing" of peaks and poor recovery. To counteract this, a small amount (0.5-1%) of a basic modifier, such as triethylamine (Et₃N), is added to the mobile phase. The triethylamine competitively binds to the acidic sites on the silica, allowing the target amine to elute symmetrically.

Experimental Protocol: Column Chromatography

-

Free Base Preparation: Convert the impure NED Dihydrochloride to the free base as described in steps 1-6 of the Acid-Base Extraction protocol (Section 4.1). After drying, evaporate the DCM solvent under reduced pressure to obtain the crude free base as an oil or solid.

-

Column Packing: Prepare a silica gel slurry in the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate with 1% Et₃N). Pack a glass column with the slurry to create a uniform stationary phase bed.

-

Sample Loading: Dissolve the crude free base in a minimum amount of DCM. Adsorb this solution onto a small amount of silica gel, then evaporate the solvent. Carefully add the resulting dry powder to the top of the packed column.

-

Elution: Begin eluting the column with the initial mobile phase. Collect fractions and monitor the separation using Thin Layer Chromatography (TLC), visualizing with a UV lamp (254 nm).

-

Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the more polar NED free base from the column. The less polar impurities should elute first.

-

Fraction Pooling: Combine the pure fractions (as determined by TLC) and evaporate the solvent under reduced pressure to yield the purified free base.

-

Conversion to Dihydrochloride: Dissolve the purified free base in a minimal amount of ethanol or DCM and precipitate the pure dihydrochloride salt by adding 2M HCl in ethanol, as described in steps 7-8 of the Acid-Base Extraction protocol.

Purity Verification: Analytical Methodologies

Regardless of the purification method employed, the final product's purity must be rigorously verified. A combination of techniques provides the most comprehensive assessment.

High-Performance Liquid Chromatography (HPLC)

HPLC is the definitive method for quantifying purity and identifying specific impurities. A reverse-phase method is typically employed.

| Parameter | Condition |

| Column | Newcrom R1 or equivalent C18, 5 µm, 4.6 x 150 mm |

| Mobile Phase | Acetonitrile and Water with 0.1% Phosphoric Acid |

| Gradient | Isocratic or Gradient (e.g., 20% to 80% Acetonitrile over 15 min) |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 280 nm |

| Expected Retention Time | Compound- and condition-specific |

Table 2: Representative HPLC parameters for purity analysis of N-(1-Naphthyl)ethylenediamine. Specific conditions may require optimization. Sourced from SIELC Technologies.[11]

Melting Point Determination

A sharp melting point range is a reliable indicator of high purity. The accepted range for high-purity NED Dihydrochloride is 194–198 °C , often with decomposition. A broad or depressed melting range suggests the presence of impurities.

Functional Testing

For its intended use, a functional test is invaluable. Performing a Griess assay with a known nitrite standard using the purified reagent and comparing the result to that obtained with a certified ACS-grade standard can confirm its sensitivity and performance.[3]

Conclusion

The purification of N-(1-Naphthyl)ethylenediamine Dihydrochloride is essential for its reliable performance in sensitive analytical assays. This guide has detailed three robust methods—two-solvent recrystallization, acid-base extraction, and free-base column chromatography—each suited for removing different types of impurities. By understanding the chemical principles behind each technique, from solubility differentials to acid-base chemistry and chromatographic interactions, the research scientist can intelligently select and execute the most appropriate protocol. Rigorous analytical verification by HPLC and melting point determination is the final, critical step to ensure the reagent meets the high standards required for exacting scientific work.

References

- 1. N-(1-Naphthyl)ethylenediamine - Wikipedia [en.wikipedia.org]

- 2. alkalisci.com [alkalisci.com]

- 3. CN102173996A - Preparation method of naphthyl ethylene diamine hydrochloride - Google Patents [patents.google.com]

- 4. docs.turnerdesigns.com [docs.turnerdesigns.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]

- 7. N-(1-萘基)乙二胺二盐酸盐 GR for analysis ACS | Sigma-Aldrich [sigmaaldrich.com]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. N-(1-ナフチル)エチレンジアミン 二塩酸塩 ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 10. Separation of N-(1-Naphthyl)ethylenediamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 11. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 12. sorbtech.com [sorbtech.com]

A Technical Guide to the Mechanism and Application of N-(1-Naphthyl)ethylenediamine Dihydrochloride in Nitrite Quantification

This guide provides an in-depth exploration of N-(1-Naphthyl)ethylenediamine dihydrochloride (NED), a critical reagent in analytical chemistry. We will dissect its core mechanism of action, detail its application in the widely used Griess assay for nitrite determination, and provide field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Role of NED in Analytical Chemistry

N-(1-Naphthyl)ethylenediamine dihydrochloride is a high-purity organic compound primarily recognized for its indispensable role as a coupling agent in the colorimetric quantification of nitrite ions (NO₂⁻). Its most prominent application is within the Griess test, a simple and sensitive method first described by Peter Griess in 1858.[1] This assay is a cornerstone for indirectly measuring nitric oxide (NO) production in biological systems, as NO rapidly oxidizes to the stable end-product, nitrite.[2][3] Consequently, NED is a vital tool in immunology, neuroscience, and cardiovascular physiology, where NO acts as a key signaling molecule.[4]

The compound is supplied as a dihydrochloride salt, which significantly enhances its water solubility and stability, making it ideal for use in aqueous biological and environmental samples.[5] The monomethanolate form indicates the presence of a methanol molecule within the crystal lattice, which typically does not affect its chemical reactivity in the Griess assay but is an important consideration for chemical purity and storage.

The Core Mechanism of Action: The Griess Reaction

The Griess test is a two-step chemical process that culminates in the formation of a vividly colored product, allowing for spectrophotometric analysis.[1][6] NED's mechanism of action is confined to the second step of this reaction.

Step 1: Diazotization

The process begins when a sample containing nitrite is treated with a primary aromatic amine, most commonly sulfanilamide, under acidic conditions (e.g., in phosphoric or hydrochloric acid).[1][6][7] The acid protonates the nitrite ion to form nitrous acid (HNO₂), which then reacts with the sulfanilamide. This reaction, known as diazotization, converts the primary amine group of the sulfanilamide into a highly reactive diazonium salt.[1][7][8] This transient intermediate is the electrophile required for the subsequent coupling reaction.[7]

Step 2: Azo Coupling

This is the critical step where N-(1-Naphthyl)ethylenediamine acts. The diazonium salt formed in the first step rapidly reacts with the electron-rich naphthyl ring of NED.[8] This electrophilic aromatic substitution reaction is called azo coupling. The result is the formation of a stable, intensely colored magenta azo dye.[1][4][6] The intensity of this color is directly proportional to the initial concentration of nitrite in the sample, forming the basis for quantitative analysis.[4][6]

The overall reaction is robust, fast, and highly sensitive, enabling the detection of nitrite concentrations at micromolar levels.[1][7]

Sources

- 1. Griess test - Wikipedia [en.wikipedia.org]

- 2. Protocol Griess Test [protocols.io]

- 3. bowdish.ca [bowdish.ca]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. grokipedia.com [grokipedia.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Evaluation of novel Griess-reagent candidates for nitrite sensing in aqueous media identified via molecular fingerprint searching - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07656A [pubs.rsc.org]

The Griess Reaction with N-(1-Naphthyl)ethylenediamine Dihydrochloride: A Technical Guide to Nitrite Quantification

This guide provides an in-depth exploration of the Griess reaction, a cornerstone of analytical chemistry for the quantification of nitrite. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the reaction mechanism with a focus on N-(1-Naphthyl)ethylenediamine dihydrochloride (NED), offering not just procedural steps but the underlying chemical principles and practical insights for robust and reliable measurements.

Introduction: The Significance of Nitrite Measurement